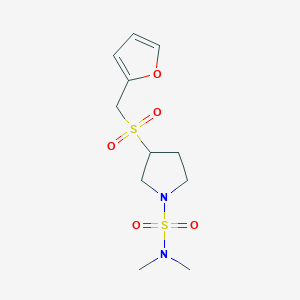

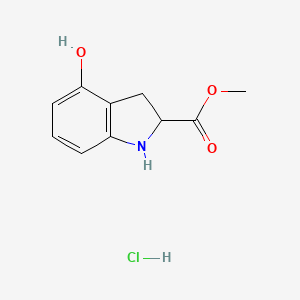

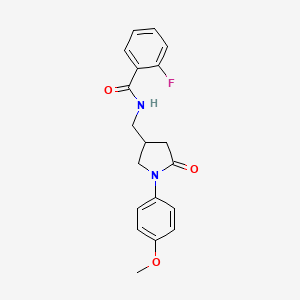

N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has seen significant advances recently. Some classical methods have been modified and improved, while other new methods have been developed . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . This method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furans are important intermediates for the synthesis of oxygenated natural products . Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature . The pharmacological and biological activities of furan derivatives have induced and encouraged a number of research groups to introduce a wide spectrum of synthetic designs with the aim of obtaining pharmacologically and biologically more active heterocyclic compounds .

科学的研究の応用

Photoelectrochemical Applications

N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide, a compound with a furan moiety, can be synthesized through photoelectrochemical processes. Research demonstrated the photoelectrochemical dimethoxylation of furan with methanol using a BiVO4/WO3 photoanode and Br+/Br- as a mediator, showing high efficiency and nearly quantitative faradaic efficiency for the dimethoxylation process (H. Tateno, Y. Miseki, K. Sayama, 2017). This process highlights the potential of using photoelectrochemical methods for the synthesis of complex organic compounds, including those with furan derivatives.

Antibacterial and Antioxidant Activities

Furan derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. One study reported the synthesis of ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, showing effective antiurease and antioxidant activities (B. B. Sokmen et al., 2014). This suggests that compounds related to N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide may have potential applications in the development of new antibacterial and antioxidant agents.

Synthesis and Pharmacological Activities

Compounds with furan cores, including N-(2-(furan-3-yl)ethyl)-2,3-dimethoxybenzamide, have been explored for various pharmacological activities. Novel furanyl derivatives from the red seaweed Gracilaria opuntia were characterized for their anti-inflammatory, antioxidative, and anti-diabetic properties in vitro, showing significant potential as natural products with pharmacological benefits (Fasina Makkar, K. Chakraborty, 2018). Another study evaluated novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities, targeting the colchicine site on tubulin and showing potent in vitro and in vivo efficacy (R. Romagnoli et al., 2015). These studies illustrate the broad potential of furan derivatives in medicinal chemistry and drug discovery.

将来の方向性

The future directions in the field of furan derivatives involve the development of efficient methods for their preparation . This includes modifying and improving classical methods, as well as developing new methods . The goal is to obtain pharmacologically and biologically more active heterocyclic compounds .

作用機序

Target of Action

Furan and benzamide derivatives have been found to interact with a variety of biological targets. For instance, some furan derivatives are known to act on various receptors in the body like MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc . .

Mode of Action

Furan and benzamide derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling and function .

Biochemical Pathways

Furan and benzamide derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The effects of furan and benzamide derivatives can vary widely depending on their specific targets and modes of action .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-18-13-5-3-4-12(14(13)19-2)15(17)16-8-6-11-7-9-20-10-11/h3-5,7,9-10H,6,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYIONBSOSKUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Furan-3-YL)ethyl]-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)